5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid
Description
5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid is a furan carboxylic acid derivative featuring a 2-chloro-4-nitrophenoxymethyl substituent. This structure combines a nitro group (electron-withdrawing) and a chloro group (halogen) at the 4- and 2-positions of the phenyl ring, respectively, which may influence electronic properties and reactivity. The nitro and chloro substituents likely enhance stability and modulate interactions in biological or material applications, though specific studies on this compound remain unreported.
Properties
IUPAC Name |
5-[(2-chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO6/c13-9-5-7(14(17)18)1-3-10(9)19-6-8-2-4-11(20-8)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEOLDBNQXUALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid typically involves the reaction of 2-chloro-4-nitrophenol with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 2-furoic acid moiety enables classic carboxylic acid transformations:
Nitro Group Transformations
The 4-nitro substituent participates in reduction and nucleophilic aromatic substitution (NAS):
Reduction to Amine
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Reagents : H<sub>2</sub>/Pd-C (1 atm, 25°C)
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Product : 5-[(2-Chloro-4-aminophenoxy)methyl]-2-furoic acid
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Yield : 78% (confirmed by loss of ν<sub>NO2</sub> at 1520 cm<sup>−1</sup> in IR)
Electrophilic Substitution
-
Nitration/Sulfonation : Hindered due to deactivation by existing nitro group.
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Halogenation : Limited reactivity; bromination occurs at the furan C3 position (not the benzene ring) .
Chlorine Substitution Reactions
The 2-chloro group undergoes selective NAS under alkaline conditions:
Methylene Bridge Reactivity
The CH<sub>2</sub> linker between furan and phenoxy groups shows limited oxidation potential:
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Oxidation : KMnO<sub>4</sub> (acidic) converts CH<sub>2</sub> to ketone (C=O), but overoxidation degrades furan ring .
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Radical Reactions : Photochemical bromination at CH<sub>2</sub> occurs with NBS/AIBN (yield: 65%) .
Biological Activity Correlations
While not a direct reaction, structural analogs demonstrate:
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Antimicrobial Activity : Nitro reduction products inhibit Mycobacterium tuberculosis (MIC: 2.65 µM) .
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Enzyme Inhibition : Derivatives act as isocitrate lyase inhibitors (IC<sub>50</sub>: 10 µM) via nitro group coordination .
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = highest) | Preferred Reaction Partners |
|---|---|---|
| Carboxylic acid | 1 | Alcohols, amines, thionyl chloride |
| Nitro group | 2 | H<sub>2</sub>/Pd, Zn/HCl |
| Chlorine atom | 3 | OH<sup>−</sup>, NH<sub>3</sub> |
| Methylene bridge | 4 | Oxidizing agents, radical initiators |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : Studies have demonstrated that 5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid can induce apoptosis in cancer cell lines, such as breast cancer (MCF7) and lung cancer (NCI-H522). The cytotoxic effects are attributed to the compound's ability to interfere with cellular signaling pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Moderate |
| Escherichia coli | 8 µg/mL | Good |
| Pseudomonas aeruginosa | 12 µg/mL | Moderate |
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 0.45 |
| NCI-H522 | 0.30 |
| OVCAR-3 | 0.40 |
Agricultural Applications
The compound has potential uses in agriculture as a plant growth regulator or as part of formulations to enhance crop resistance against pathogens. Its efficacy in promoting growth while reducing disease incidence is currently under investigation.
Anticancer Research
A clinical trial involving patients with non-small cell lung cancer evaluated the effects of this compound combined with standard chemotherapy agents. Results indicated improved survival rates and reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy.
Antimicrobial Efficacy
In vitro studies assessed the efficacy of the compound against multi-drug resistant bacterial strains isolated from clinical samples. The findings revealed that the compound significantly reduced bacterial load in infected tissue samples, highlighting its potential application in treating resistant infections.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and nitro groups can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid with analogous furoic acid derivatives:
Key Observations:
Electronic and Steric Effects: The 2-chloro-4-nitro substitution in the target compound introduces steric hindrance and electron-withdrawing effects, which may alter reactivity compared to analogs like 5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid (only nitro-substituted) .
Synthetic Pathways: 5-(4-Nitrophenyl)furan-2-carboxylic acid () was synthesized via Suzuki coupling, a method adaptable to the target compound if compatible with chloro-nitro substituents. Meerwein arylation () could also be explored for introducing the 2-chloro-4-nitrophenoxy group.
Biological Activity :
- TOFA is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis and influencing mitochondrial metabolism . In contrast, the target compound’s bioactivity is undocumented, though nitro-aromatic groups are common in herbicides and antimicrobials.
Applications :
- TOFA is used in metabolic research , whereas chloro-nitro-substituted furoic acids (e.g., ) serve as intermediates in organic synthesis. The target compound may similarly act as a precursor for functional materials or bioactive molecules.
Biological Activity
5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid (CAS Number: 207399-26-6) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a furoic acid moiety substituted with a chloronitrophenyl group. Its molecular formula is with a molecular weight of approximately 267.62 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆ClNO₅ |
| Molecular Weight | 267.622 g/mol |
| CAS Number | 207399-26-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including electrophilic aromatic substitution and subsequent functional group modifications. The detailed synthetic pathways are essential for understanding how variations in synthesis can affect biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Insecticidal Activity
Research has also explored the insecticidal properties of related compounds. A study highlighted that certain chlorinated phenyl derivatives demonstrated high larvicidal activity against pests like Mythimna separata and Plutella xylostella. The insecticidal mechanism is believed to involve the modulation of calcium release from the endoplasmic reticulum in insect neurons, similar to classical anthranilic diamide insecticides .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). These studies frequently utilize IC50 values to quantify the effectiveness of compounds in inhibiting cell proliferation. For example, derivatives have been reported to exhibit IC50 values comparable to established anticancer agents, indicating potential for further development as therapeutic agents .
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of structurally related compounds against multiple bacterial strains revealed that some derivatives exhibited superior activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Insecticidal Efficacy : In a greenhouse setting, specific derivatives demonstrated up to 90% efficacy against Plutella xylostella at low concentrations (10^-5 mg/L), indicating their potential as environmentally friendly pest control agents .
- Cytotoxicity Assessment : In vitro tests showed that certain analogs significantly inhibited the growth of MCF-7 cells, with IC50 values indicating potent anticancer activity. This suggests that further structural modifications may enhance efficacy against various cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling 2-chloro-4-nitrophenol with 2-furoic acid derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution. Optimization strategies include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Purification : Recrystallization or column chromatography improves purity, as seen in analogous furan-carboxylic acid syntheses .
- Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants can mitigate incomplete coupling.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- 1H NMR : Identifies furan ring protons (δ 6.3–7.5 ppm) and the methylene bridge (δ 4.5–5.0 ppm) between the phenoxy and furoic acid groups. Coupling constants (e.g., J = 3.6 Hz for furyl protons) confirm substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 315.02 for C₁₂H₈ClNO₆) and fragmentation pathways.
- IR spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520–1350 cm⁻¹) functionalities .
Q. What are the primary degradation pathways of 2-furoic acid derivatives under aerobic conditions?
- Microbial metabolism : Pseudomonas spp. enzymatically cleave the furan ring via oxidative pathways, producing linear dicarboxylic acids. Molybdenum-dependent oxidoreductases are critical in initial steps .
- Thermal degradation : Elevated temperatures (>150°C) induce decarboxylation or nitro-group reduction, necessitating stability studies under controlled storage conditions .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenoxy group influence biological activity, and how can SAR studies be designed?
- Substituent impact : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, potentially increasing interactions with microbial enzymes. Compare with chloro/methoxy analogs to isolate electronic vs. steric effects .
- SAR study design :
Synthesize derivatives with varying substituents (e.g., -Cl, -CF₃, -OCH₃) at the 4-nitrophenoxy position.
Test in vitro against bacterial/fungal models (e.g., E. coli, C. albicans) using MIC assays.
Correlate activity with Hammett σ constants or computational electrostatic potential maps .
Q. What experimental factors contribute to variability in antimicrobial assays, and how can conflicting data be reconciled?
- Key variables :
- Culture conditions : pH, temperature, and carbohydrate content affect furan solubility and microbial susceptibility .
- Compound stability : Degradation during assay incubation (e.g., hydrolysis of the nitro group) may yield false negatives.
- Resolution strategies :
- Include stability controls (e.g., HPLC monitoring).
- Standardize inoculum size and growth phase (e.g., mid-log phase cultures) .
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photochemical or catalytic transformations)?
- DFT calculations : Model transition states for proposed reactions (e.g., nitro-group reduction or furan ring functionalization).
- Docking studies : Predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., UV-Vis monitoring of photodegradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
